H-Thr(Bzl)-OBzl
Description
H-Thr(Bzl)-OBzl, chemically known as O-Benzyl-L-threonine benzyl ester oxalate (1:1), is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₀H₂₃NO₇·C₂H₂O₄ (total molecular weight: 389.41 g/mol), and it features benzyl (Bzl) groups protecting both the hydroxyl side chain of threonine and the carboxylate ester . The compound is characterized by high purity (>98% by HPLC), a melting point of 153–159°C, and an optical rotation of -22.0°±2.0° (C=1 in DMF) . Its stability and solubility in organic solvents (e.g., DMF, DMSO) make it a critical reagent in solid-phase peptide synthesis (SPPS) .
Properties
CAS No. |
42001-91-2 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C18H21NO3/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13,19H2,1H3/t14-,17+/m1/s1 |
InChI Key |
JFGFSGAITLXWHG-PBHICJAKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical properties of H-Thr(Bzl)-OBzl and its analogues:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Rotation [α]D | Key Features |
|---|---|---|---|---|---|---|
| This compound·Oxalate | 15260-11-4 | C₂₀H₂₃NO₇·C₂H₂O₄ | 389.41 | 153–159 | -22.0°±2.0° (DMF) | Oxalate salt, SPPS applications |
| H-D-Thr(Bzl)-OBzl·Oxalate | 188660-14-2 | C₂₀H₂₃NO₇·C₂H₂O₄ | 389.40 | Not reported | +22.0° (DMF, inferred) | D-enantiomer, chiral resolution |
| H-Thr(Bzl)-OH·HCl | 60421-20-7 | C₁₁H₁₅NO₃·HCl | 245.71 | 178–186 | Not reported | Free carboxylate, intermediate |
| H-Thr(Me)-OH | 15260-11-4 | C₅H₁₁NO₃ | 133.15 | 150–158 | Not reported | Methyl-protected, lower steric bulk |
| H-Tyr(Bzl)-OBzl·HCl | 52142-01-5 | C₂₃H₂₄ClNO₃ | 397.89 | Not reported | Not reported | Tyrosine analogue, aromatic side chain |
Key Observations:
Stereochemistry : The D-enantiomer (H-D-Thr(Bzl)-OBzl·Oxalate) exhibits an inverted optical rotation compared to the L-form, critical for chiral drug design .
Protection Strategy :
- This compound uses dual benzyl protection (hydroxyl and carboxylate), enhancing stability during SPPS .
- H-Thr(Me)-OH employs methyl protection, reducing steric hindrance but offering lower acid stability .
Salt Forms : The oxalate salt (this compound·Oxalate) improves crystallinity and solubility in polar aprotic solvents compared to hydrochloride salts (e.g., H-Thr(Bzl)-OH·HCl) .
Commercial and Industrial Relevance
- Pricing : this compound·Oxalate is priced at $24,000/5g (95% purity), while its D-enantiomer (H-D-Thr(Bzl)-OBzl·Oxalate) costs $87,000/1g due to synthetic complexity .
- Suppliers : Major suppliers include Shanghai Ruifu Chemical (China) and Advanced Chemtech (USA), offering bulk quantities (25 kg) for industrial-scale peptide production .
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